molecular formula C11H16O3 B8595856 Ethyl 5-(furan-2-YL)pentanoate CAS No. 19480-10-5

Ethyl 5-(furan-2-YL)pentanoate

Cat. No.: B8595856
CAS No.: 19480-10-5
M. Wt: 196.24 g/mol
InChI Key: ULGLQZBJBMKTEY-UHFFFAOYSA-N
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Description

Ethyl 5-(furan-2-YL)pentanoate is an ethyl ester derivative featuring a pentanoate backbone substituted with a furan-2-yl group at the fifth carbon. Its molecular formula is C₁₁H₁₆O₃, and it is primarily utilized in organic synthesis and pharmaceutical research as a precursor or intermediate. The furan ring introduces aromaticity and moderate hydrophobicity, while the ester group enhances reactivity in nucleophilic acyl substitution reactions.

Properties

CAS No.

19480-10-5

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

ethyl 5-(furan-2-yl)pentanoate

InChI

InChI=1S/C11H16O3/c1-2-13-11(12)8-4-3-6-10-7-5-9-14-10/h5,7,9H,2-4,6,8H2,1H3

InChI Key

ULGLQZBJBMKTEY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCC1=CC=CO1

Origin of Product

United States

Chemical Reactions Analysis

Core Reaction Types

Ethyl 5-(furan-2-yl)pentanoate participates in three primary reaction categories:

  • Ester Hydrolysis : Cleavage of the ester group under acidic or basic conditions to yield 5-(furan-2-yl)pentanoic acid.

  • Nucleophilic Substitution : Reactivity at the furan ring (C2/C5 positions) or ester group with nucleophiles like amines or alkoxides .

  • Oxidation/Reduction : Furans are prone to oxidation, forming diketones or carboxylic acids, while the ester can be reduced to alcohols .

Reaction Conditions and Reagents

Reaction TypeReagents/ConditionsSolvent/TemperatureYield/OutcomeSource
Hydroxyalkylation Ethyl levulinate, acetone, H-beta zeoliteToluene, 120°CEthyl 4,4-bis(5-methylfuran-2-yl) pentanoate (83%)
Oxidative Coupling TBHP (tert-butyl hydroperoxide), DBU1,4-Dioxane, 50°CCyclized furan derivatives (59%)
Nucleophilic Attack Piperidine, K₂CO₃DMF, 80°CPiperidine-substituted adducts

Furan Ring Reactivity

The electron-rich furan ring undergoes:

  • Electrophilic Aromatic Substitution : Halogenation or nitration at C5 (para to the oxygen) .

  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids using Pd catalysts (e.g., Pd(OAc)₂) to form biaryl derivatives .

  • Oxidative Ring Opening : Forms 4-oxopentanoic acid derivatives under strong oxidizers like KMnO₄ .

Ester Group Reactivity

  • Transesterification : Ethanol or methanol with acid catalysts (H₂SO₄) yield methyl/ethyl analogs.

  • Reduction : LiAlH₄ reduces the ester to 5-(furan-2-yl)pentanol.

Mechanistic Insights

  • Hydroxyalkylation : Catalyzed by acidic zeolites, the furan ring’s C2 position attacks carbonyl carbons (e.g., from ethyl levulinate), forming branched hydrocarbons .

  • Oxidative Polymerization : Autoxidation in air generates peroxides (up to 2,700 ppm in gums), leading to polymeric byproducts .

  • Acid-Catalyzed Cyclization : DBU promotes intramolecular aldol condensation, forming bicyclic structures .

Analytical Techniques

  • NMR Spectroscopy : Confirms substitution patterns (δ 7.3–7.6 ppm for furan protons) .

  • GC-MS : Detects low-molecular-weight byproducts (e.g., 5-methylfurfural) .

  • HPLC : Quantifies hydrolysis kinetics (t₁/₂ = 2.3 h at pH 12).

Comparison with Similar Compounds

Furan-Containing Esters

  • This modification may enhance solubility in polar solvents .
  • Ethyl 2-[5-(furan-2-yl)tetrazol-1-yl]acetate: Incorporates a tetrazole ring, which introduces nitrogen-rich heterocyclic character.

Aromatic vs. Heteroaromatic Substituents

  • Ethyl 5-phenylpentanoate (Ethyl 2-hydroxy-5-phenylpentanoate): Replaces the furan with a phenyl group, increasing hydrophobicity (log P ~3.5 inferred). The hydroxyl group at C2 further enhances polarity, making it less volatile than the furan analog .
  • Ethyl 5-(3-thienyl)pentanoate: Substitutes furan with a thiophene ring. Thiophene’s sulfur atom increases electron density and may enhance stability in oxidative conditions compared to furan’s oxygen-containing ring .

Heterocyclic Variations

  • Ethyl 5-(2-aminothiazol-5-yl)pentanoate: The thiazole ring introduces nitrogen and sulfur atoms, enabling hydrogen bonding and metal coordination. This compound has been studied for its anti-inflammatory properties, highlighting the pharmacological relevance of heterocyclic substituents .
  • Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate: Features a brominated indole group, which increases molecular weight (324.21 g/mol) and steric bulk.

Functional Group Modifications

  • Ethyl 5-(3-oxocyclobutyl)pentanoate: Incorporates a strained cyclobutyl ketone, which may confer unique reactivity in ring-opening reactions. The ketone group also increases electrophilicity compared to the unmodified pentanoate chain .
  • Chlorine and fluorine atoms also increase lipophilicity .

Glycosidic Derivatives

  • Ethyl 5-(1,3-dihydroxyphenyl)pentanoate 1-O-β-D-glucopyranoside: The glucoside moiety drastically increases hydrophilicity, making it suitable for aqueous formulations. However, enzymatic cleavage of the glycosidic bond may limit stability in vivo .

Physicochemical and Functional Properties: Key Data

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties References
Ethyl 5-(furan-2-YL)pentanoate C₁₁H₁₆O₃ 196.24 Furan-2-yl, ester Moderate hydrophobicity
Ethyl 5-(3-thienyl)pentanoate C₁₁H₁₆O₂S 212.30 Thiophene-3-yl, ester Higher log P vs. furan analog
Ethyl 2-hydroxy-5-phenylpentanoate C₁₃H₁₈O₃ 222.28 Phenyl, hydroxyl Increased polarity
Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate C₁₅H₁₈BrNO₂ 324.21 Indole, bromine Steric bulk, potential bioactivity

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